2',5'-Cyclic methylphosphonate guanosine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N5O6P |
|---|---|
Molecular Weight |
343.23 g/mol |
IUPAC Name |
2-amino-9-[(1R,6S,8R,9S)-9-hydroxy-3-methyl-3-oxo-2,4,7-trioxa-3λ5-phosphabicyclo[4.2.1]nonan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N5O6P/c1-23(19)20-2-4-6(17)7(22-23)10(21-4)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H3,12,14,15,18)/t4-,6-,7+,10+,23?/m0/s1 |
InChI Key |
ZDPNTAKVPGFCEM-ARHPKTKOSA-N |
Isomeric SMILES |
CP1(=O)OC[C@H]2[C@@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O |
Canonical SMILES |
CP1(=O)OCC2C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O |
Origin of Product |
United States |
Contextualization Within the Landscape of Modified Nucleosides and Nucleotides
The field of modified nucleosides and nucleotides is a cornerstone of modern chemical biology and drug discovery. nih.govbenthamscience.com Scientists systematically alter the three main components of a nucleotide—the nucleobase, the sugar moiety, and the phosphate (B84403) group—to create analogs with unique properties. These modifications can enhance stability against degradation by enzymes, alter binding affinity to target proteins, or introduce new functionalities for probing biological systems. nih.gov For instance, modifying the phosphate backbone, such as in methylphosphonate (B1257008) oligonucleotides, can neutralize the negative charge, which may affect cellular uptake and interaction with cellular machinery. nih.gov
Academic Significance of Cyclic Nucleotide Analogs As Molecular Probes
Cyclic nucleotides, like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are critical second messengers in cellular signaling. nih.gov Synthetic analogs of these molecules are invaluable tools for dissecting these pathways. nih.govmdpi.com By modifying the cyclic nucleotide structure, researchers can create molecules that are, for example, resistant to degradation by phosphodiesterases (the enzymes that normally break them down), allowing for prolonged signaling effects. mdpi.com Other analogs are designed to be selective activators or inhibitors of specific downstream effector proteins, such as protein kinases, helping to elucidate the precise roles of these proteins in complex cellular processes. nih.gov The 2',5'-linkage, while less common than the canonical 3',5'-linkage, is of significant interest, particularly since the discovery of the cyclic dinucleotide cGAMP (cyclic guanosine monophosphate-adenosine monophosphate), which contains a 2',5'-phosphodiester bond and is a key regulator of the innate immune response. researchgate.netnih.gov
Evolution of Guanosine Analog Research in Biochemical and Cellular Studies
Chemoenzymatic Synthesis Approaches for Modified Cyclic Nucleotides
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for the synthesis of complex molecules like modified cyclic nucleotides. nih.gov While a direct chemoenzymatic route to 2',5'-cyclic methylphosphonate guanosine is not extensively documented, strategies can be devised based on established methodologies for other nucleotide analogs. nih.govmdpi.com
A plausible chemoenzymatic approach could involve the enzymatic synthesis of a guanosine analog precursor, followed by chemical modification and cyclization. For instance, a purine (B94841) nucleoside phosphorylase (PNP) could be used to generate a modified guanosine nucleoside from a custom-synthesized purine base and a ribose-1-phosphate (B8699412) donor. mdpi.com This enzymatically produced nucleoside could then be chemically phosphorylated at the 5'-position to introduce the methylphosphonate group, followed by a chemical cyclization step to form the 2',5'-linkage.
Alternatively, a chemical synthesis could provide a 5'-methylphosphonate guanosine monophosphate precursor, which could then be a substrate for a hypothetical or engineered cyclase enzyme to form the 2',5'-cyclic bond. While natural guanylate cyclases typically produce 3',5'-cGMP from GTP, the substrate specificity of these enzymes can be explored or modified to accept altered substrates. nih.govnih.gov For example, diguanylate cyclases have been shown to utilize GTP analogs to synthesize cyclic dinucleotides, indicating some flexibility in substrate recognition. nih.gov
Table 1: Key Enzymes in Nucleotide Modification and Their Potential Applications
| Enzyme Class | Specific Enzyme Example | Typical Reaction | Potential Application in 2',5'-cGMP Methylphosphonate Synthesis |
| Nucleoside Phosphorylases | Purine Nucleoside Phosphorylase (PNP) | Reversible phosphorolysis of nucleosides | Synthesis of a modified guanosine precursor from a custom base. mdpi.com |
| Nucleoside Kinases | Deoxynucleoside Kinase (dNK) | Phosphorylation of nucleosides to 5'-monophosphates | Phosphorylation of a modified guanosine nucleoside (less likely for methylphosphonate). |
| Guanylate Cyclases | Soluble Guanylate Cyclase (sGC) | Conversion of GTP to 3',5'-cGMP | Directed evolution or screening for a variant that cyclizes a 5'-methylphosphonate guanosine precursor to the 2',5'-isomer. nih.gov |
| Sortase A | Sortase A from Staphylococcus aureus | Ligation of peptides/proteins to other molecules | Ligation of a chemically synthesized GPI anchor to a protein, a strategy adaptable for conjugating nucleotide analogs. nih.gov |
Solid-Phase Synthesis Techniques for Incorporating Methylphosphonate Linkages
Solid-phase synthesis is a cornerstone of modern oligonucleotide chemistry, and it has been successfully adapted for the incorporation of methylphosphonate linkages. nih.govbiotage.com This methodology allows for the stepwise assembly of nucleotide chains on an insoluble support, facilitating purification by simple filtration and washing.
The key building block for introducing a guanosine methylphosphonate linkage is the corresponding guanosine 3'-O-phosphonamidite. The synthesis of this monomer involves the protection of the exocyclic amine of guanine (e.g., with an isobutyryl group), the 5'-hydroxyl (typically with a dimethoxytrityl group), and the 2'-hydroxyl (e.g., with a TBDMS or TOM group). researchgate.netresearchgate.net The 3'-hydroxyl is then reacted with a phosphitylating agent to introduce the methylphosphonamidite moiety. researchgate.net
The solid-phase synthesis cycle for incorporating a methylphosphonate linkage generally follows these steps:
De-blocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside.
Coupling: Reaction of the free 5'-hydroxyl with the guanosine methylphosphonamidite monomer in the presence of an activator.
Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to the more stable methylphosphonate.
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
Table 2: Comparison of Standard and Methylphosphonate Solid-Phase Synthesis
| Step | Standard Phosphoramidite Chemistry | Methylphosphonate Chemistry | Key Consideration |
| Monomer | Deoxynucleoside/Ribonucleoside Phosphoramidite | Deoxynucleoside/Ribonucleoside Methylphosphonamidite | Synthesis of the specific methylphosphonamidite is required. |
| Coupling | Activation with tetrazole or a similar agent. | Activation with tetrazole or a similar agent. | Coupling times and efficiency may vary. |
| Oxidation | Oxidation with iodine and water. | Oxidation with a milder oxidizing agent to avoid side reactions. | The methylphosphonate linkage is more sensitive. |
| Deprotection | Standard basic conditions (e.g., ammonium (B1175870) hydroxide). | Milder basic conditions may be necessary to preserve the methylphosphonate linkage. | The methylphosphonate group can be sensitive to harsh basic conditions. |
Stereoselective Synthesis and Diastereoisomer Separation of Phosphonate-Modified Compounds
A critical aspect of methylphosphonate chemistry is the chirality at the phosphorus atom, which results in the formation of two diastereomers, designated as Rp and Sp. These diastereomers can have different biological activities and properties. Therefore, methods for their stereoselective synthesis or separation are highly desirable.
Stereoselective synthesis of methylphosphonate linkages can be achieved by using chiral auxiliaries or catalysts during the coupling reaction. The H-phosphonate approach has been shown to allow for diastereoselective formation of 3',5'-cyclic nucleoside H-phosphonates, which can then be sulfurized to yield cyclic thiophosphates with a preference for one diastereomer. acs.org A similar strategy could potentially be adapted for the synthesis of cyclic methylphosphonates.
Separation of the Rp and Sp diastereomers of methylphosphonate-containing dinucleotides and oligonucleotides is commonly achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov The separation is based on the different hydrophobicities of the two diastereomers, which arise from their distinct three-dimensional structures. Optimization of HPLC conditions, such as the mobile phase composition, pH, and temperature, is crucial for achieving baseline separation. nih.gov More recently, affinity-based methods using sulfur-binding domains that specifically recognize the Rp configuration of phosphorothioates have been developed, offering a novel approach for isomer separation that could potentially be adapted for methylphosphonates. nih.gov
Table 3: Methods for Addressing Stereochemistry in Methylphosphonate Synthesis
| Method | Principle | Advantages | Challenges |
| Diastereoselective Synthesis | Use of chiral auxiliaries, catalysts, or starting materials to favor the formation of one diastereomer. | Provides direct access to a single isomer, avoiding separation steps. | Development of highly selective methods can be challenging and substrate-dependent. |
| Chromatographic Separation (HPLC) | Differential partitioning of diastereomers between a stationary and mobile phase based on their physicochemical properties. | A well-established and versatile technique applicable to a wide range of compounds. nih.gov | Co-elution can occur, and scaling up for preparative separation can be difficult. nih.govnih.gov |
| Enzymatic Resolution | Use of stereoselective enzymes to selectively react with one diastereomer, allowing for the separation of the unreacted isomer. | High stereoselectivity. | Requires an enzyme with the desired specificity, which may not be readily available. |
| Affinity-Based Separation | Use of a binding partner that selectively interacts with one diastereomer. nih.gov | High specificity and potential for efficient separation. | Requires a specific binding partner for the methylphosphonate linkage. nih.gov |
Strategies for 2',5'-Cyclization within Mononucleotide Scaffolds
The formation of the 2',5'-cyclic phosphodiester or phosphonate (B1237965) bond is less common than the canonical 3',5'-linkage and requires specific synthetic strategies. umich.edu The synthesis of this compound would involve the intramolecular condensation between the 5'-methylphosphonate and the 2'-hydroxyl group of the guanosine ribose.
A general chemical approach to achieve this cyclization would involve the following key steps:
Selective Protection: Protection of the 3'-hydroxyl group of a 5'-methylphosphonate guanosine precursor is essential to prevent the formation of the thermodynamically more stable 3',5'-cyclic product. ias.ac.in Suitable protecting groups would need to be stable during the cyclization reaction and selectively removable afterward.
Activation and Cyclization: The intramolecular cyclization can be promoted by a condensing agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or a similar reagent, which activates the phosphonate for nucleophilic attack by the 2'-hydroxyl group. umich.edu The reaction conditions, including solvent and temperature, would need to be carefully optimized to favor the formation of the 2',5'-linkage.
Deprotection: Removal of all protecting groups to yield the final this compound.
An alternative strategy could involve the activation of the 2'-hydroxyl group to make it a better leaving group, followed by intramolecular displacement by the 5'-methylphosphonate anion. However, this approach is less common for cyclic nucleotide synthesis. The choice of strategy would depend on the stability of the starting materials and the desired yield of the 2',5'-isomer. In some cases, the 2',5'-isomer may be formed as a minor product alongside the 3',5'-isomer, necessitating careful purification. acs.org
Spectroscopic Characterization for Conformational Elucidation (e.g., NMR, CD)
Circular Dichroism (CD) Spectroscopy provides information about the helical structure and base stacking interactions in nucleic acids. The CD spectrum of this compound is expected to be influenced by the guanine chromophore and the conformational constraints imposed by the cyclic structure. Studies on oligonucleotides containing methylphosphonate linkages have shown that the CD spectra can indicate structural changes, such as a transition to a more compact helix with a higher winding angle. tandfonline.com The chirality of the methylphosphonate linkage would also be expected to modulate the CD signal.
The table below summarizes the expected spectroscopic features and the information they would provide for this compound, based on data from related molecules.
| Spectroscopic Technique | Expected Feature | Information Gained |
| 1H NMR | Chemical shifts of ribose protons, particularly H1', H2', and H3'. Coupling constants between ribose protons. | Predominant sugar pucker (likely C2'-endo). Glycosidic torsion angle (syn vs. anti conformation). |
| 31P NMR | Distinct chemical shifts for the RP and SP diastereomers. | Confirmation of the presence of the methylphosphonate group and information about its local geometry. |
| 2D NMR (NOESY) | Cross-peaks between the base proton (H8) and the sugar protons (H1', H2'). | Determination of the glycosidic torsion angle (χ) and spatial proximities, defining the overall 3D structure. |
| Circular Dichroism | Characteristic Cotton effects in the UV region, sensitive to base stacking and helical chirality. | Information on the overall helical sense and the degree of base stacking within the constrained cyclic structure. The sign and intensity could differ for RP and SP isomers. |
X-ray Crystallography and Molecular Dynamics Simulations of Modified Nucleic Acid Motifs
High-resolution structural data from X-ray crystallography and computational insights from molecular dynamics (MD) simulations of analogous molecules provide a framework for understanding the three-dimensional structure of this compound.
X-ray Crystallography of RNA duplexes containing 2',5'-linkages has revealed that these modifications can be accommodated within an A-like helical structure. nih.gov A key finding is the preference for a C2'-endo sugar pucker at the 2',5'-linked nucleotide, which is a departure from the C3'-endo pucker typical of A-form RNA. nih.gov This change in sugar conformation alters the local backbone geometry. While no crystal structure of the specific cyclic compound exists, these findings suggest that the ribose in this compound would also favor a C2'-endo conformation.
Molecular Dynamics (MD) Simulations of cyclic dinucleotides have been employed to study their conformational dynamics in solution. nih.govtandfonline.com These simulations reveal that the conformational landscape of cyclic dinucleotides is governed by a balance between the fluctuations in the ligand and the dynamics of its environment. nih.gov For this compound, MD simulations would be invaluable for exploring the accessible conformations of the cyclic backbone, the puckering of the ribose ring, and the orientation of the guanine base. Such simulations could also predict the energetic differences between the RP and SP diastereomers of the methylphosphonate linkage.
The following table outlines the key structural parameters that would be investigated through these techniques and their expected values based on related structures.
| Structural Parameter | Expected Conformation/Value (based on analogs) | Technique for Determination |
| Sugar Pucker | Predominantly C2'-endo | X-ray Crystallography, NMR Spectroscopy, MD Simulations |
| Glycosidic Angle (χ) | Likely in the anti conformation, typical for guanosine in standard helices. | X-ray Crystallography, NMR Spectroscopy (NOESY), MD Simulations |
| Backbone Torsion Angles | Expected to deviate from standard A-form or B-form DNA/RNA due to the 2',5'-linkage and cyclic constraint. | X-ray Crystallography, MD Simulations |
| Phosphonate Geometry | Tetrahedral, with distinct orientations of the methyl group for RP and SP isomers. | X-ray Crystallography, MD Simulations |
Influence of Methylphosphonate Linkage Chirality on Nucleotide Conformation
The replacement of a phosphodiester with a methylphosphonate linkage introduces a chiral center at the phosphorus atom, resulting in two diastereomers, designated as RP and SP. This chirality has a significant impact on the conformation and stability of nucleic acid structures.
Studies on oligonucleotides containing methylphosphonate linkages have demonstrated that the two diastereomers can have markedly different effects on duplex stability. Generally, oligonucleotides with RP-configured methylphosphonate linkages form more stable duplexes with complementary RNA than their SP counterparts. nih.govresearchgate.net This difference in stability is attributed to steric effects. In a B-form helix, molecular mechanics studies have suggested that the methyl group in the SP configuration points into the major groove, leading to unfavorable steric interactions. oup.com In contrast, the methyl group of the RP isomer is positioned in a less sterically hindered environment.
This stereochemical preference would likely translate to the conformation of this compound. The orientation of the methyl group in the RP versus the SP isomer would influence the local backbone torsion angles and potentially the puckering of the ribose ring. The energetic penalty associated with the SP isomer in a helical context suggests that the RP isomer of this compound might be conformationally more favorable or adopt a structure that minimizes steric clashes.
| Chirality | Expected Influence on Conformation |
| RP | The methyl group is predicted to be in a less sterically hindered position, leading to a more stable and potentially more "canonical" conformation of the cyclic nucleotide. Oligonucleotides with RP linkages generally show higher binding affinity to RNA. nih.gov |
| SP | The methyl group may cause steric clashes with adjacent sugar protons or the base, potentially leading to local distortions in the backbone and sugar pucker to alleviate this strain. This isomer is generally associated with lower duplex stability. oup.com |
Conformational Flexibility and Rigidity Imparted by the 2',5'-Cyclic Structure
The cyclic nature of this compound imposes significant conformational constraints compared to a linear nucleotide. The covalent linkage between the 2'- and 5'-positions restricts the range of motion of the ribose sugar and the phosphonate backbone.
Theoretical analyses of 2',5'-linked polynucleotides suggest that they have a reduced tendency to form regular, repeating helical structures compared to their 3',5'-linked counterparts. This is due to the different geometric constraints imposed by the 2',5'-linkage. However, within a small cyclic structure, this linkage enforces a specific, relatively rigid conformation.
Biochemical Interactions and Enzymatic Stability of 2 ,5 Cyclic Methylphosphonate Guanosine
Resistance to Nucleolytic and Phosphodiesterase Degradation in Biological Systems
The chemical stability of cyclic nucleotides is a critical determinant of their efficacy and duration of action within biological systems. The natural second messenger, cyclic guanosine (B1672433) monophosphate (cGMP), is susceptible to enzymatic degradation by cyclic nucleotide phosphodiesterases (PDEs), which hydrolyze the 3',5'-phosphodiester bond to form the inactive 5'-GMP. wikipedia.orgnih.gov This rapid degradation limits the half-life of cGMP and necessitates continuous synthesis by guanylyl cyclases to maintain signaling. mdpi.comnih.gov
The introduction of a methylphosphonate (B1257008) linkage in place of the natural phosphodiester bond, as in 2',5'-Cyclic Methylphosphonate Guanosine, confers significant resistance to this enzymatic degradation. nih.govnih.gov Nucleases, a broad class of hydrolases that includes PDEs, act by cleaving phosphodiester bonds in nucleic acids and their derivatives. nih.gov The methylphosphonate modification, where a non-bridging oxygen atom in the phosphate (B84403) group is replaced by a methyl group, creates a non-ionic and sterically hindered linkage. This structural alteration prevents the enzyme's active site from properly recognizing and binding to the cyclic nucleotide, thereby inhibiting hydrolysis. synoligo.com
Research on oligonucleotides containing methylphosphonate linkages has consistently demonstrated their enhanced stability in the presence of serum and cellular nucleases. nih.govresearchgate.net This inherent resistance is a key feature that allows methylphosphonate-modified analogs to persist longer within cells, leading to a more sustained biological effect compared to their unmodified counterparts. The stability of these analogs is a prerequisite for their use in research to study cGMP signaling pathways without the confounding variable of rapid degradation. nih.gov
| Linkage Type | Key Structural Feature | Relative Nuclease Resistance | Primary Degrading Enzymes |
|---|---|---|---|
| Phosphodiester (in cGMP) | Anionic P-O bond | Low | Cyclic Nucleotide Phosphodiesterases (PDEs) wikipedia.orgnih.gov |
| Methylphosphonate | Non-ionic, neutral P-CH₃ bond | High | Resistant to common PDEs and Nucleases nih.govnih.gov |
| Phosphorothioate (B77711) | Anionic P-S bond | High | Resistant to many Nucleases synoligo.com |
Interaction Mechanisms with Cyclic Nucleotide-Binding Proteins and Receptors
The biological effects of cGMP are primarily mediated through its interaction with three main classes of effector proteins: cGMP-dependent protein kinases (PKGs or cGKs), cyclic nucleotide-gated (CNG) ion channels, and cyclic nucleotide-regulated phosphodiesterases (PDEs). nih.govnih.gov this compound, as a structural analog of cGMP, is designed to mimic these interactions.
cGMP-Dependent Protein Kinases (PKG): Mammals express two main types of PKG, designated cGKI and cGKII. nih.gov These kinases are crucial effectors in pathways regulating smooth muscle relaxation, platelet aggregation, and bone growth. nih.gov PKGs are typically homodimers, with each monomer containing a regulatory and a catalytic domain. In the absence of cGMP, the regulatory domain inhibits the catalytic domain. The binding of cGMP to allosteric sites on the regulatory domain induces a conformational change that activates the kinase, allowing it to phosphorylate target proteins on serine and threonine residues. wikipedia.orgnih.gov Analogs like this compound are expected to bind to these same allosteric sites, triggering kinase activation. The specific affinity and activation potency may differ from native cGMP due to the altered stereochemistry and charge of the methylphosphonate linkage.
Cyclic Nucleotide-Gated (CNG) Channels: CNG channels are non-selective cation channels that play vital roles in visual and olfactory signal transduction. nih.govmdpi.com In retinal photoreceptors, for example, high levels of cGMP in the dark keep CNG channels open, allowing an influx of sodium and calcium ions. db-thueringen.denih.gov Light triggers a cascade that leads to cGMP hydrolysis and channel closure. db-thueringen.de cGMP and its analogs bind directly to a domain on the channel protein, causing it to open. mdpi.com The interaction of this compound with these channels would be critical to its function in models of retinal physiology, with the stability of the analog providing a means to study prolonged channel activation.
Cyclic Nucleotide-Regulated Phosphodiesterases (PDEs): Some PDE isoforms, such as PDE2, possess allosteric binding sites for cGMP. nih.gov When cGMP binds to these sites, it can increase the enzyme's catalytic activity towards another second messenger, cyclic adenosine (B11128) monophosphate (cAMP), creating a point of "crosstalk" between the two signaling pathways. nih.govresearchgate.net A stable cGMP analog could persistently occupy these allosteric sites, leading to sustained modulation of cAMP levels.
| Effector Protein | Typical Subcellular Location | Mechanism of Action | Physiological Consequence of Activation |
|---|---|---|---|
| cGMP-Dependent Protein Kinase I (cGKI) | Cytosol (prominent in smooth muscle, platelets) nih.gov | Binds to allosteric sites, relieving autoinhibition and activating kinase function. nih.gov | Smooth muscle relaxation, inhibition of platelet aggregation. nih.gov |
| cGMP-Dependent Protein Kinase II (cGKII) | Membrane-associated (prominent in intestine, kidney, brain) nih.gov | Binds to allosteric sites, relieving autoinhibition and activating kinase function. nih.gov | Inhibition of intestinal fluid secretion, regulation of bone growth. nih.gov |
| Cyclic Nucleotide-Gated (CNG) Channels | Plasma Membrane (e.g., retinal photoreceptors, olfactory neurons) nih.govmdpi.com | Directly binds to the channel protein, inducing a conformational change that opens the ion pore. mdpi.com | Depolarization of plasma membrane via cation influx (e.g., "dark current" in photoreceptors). db-thueringen.de |
| cGMP-regulated PDEs (e.g., PDE2) | Cytosol / Membranes | Binds to allosteric GAF domains, increasing the rate of cAMP hydrolysis. nih.gov | Modulation (decrease) of intracellular cAMP levels, mediating signal crosstalk. researchgate.net |
Modulation of Guanosine-Utilizing Enzymes and Related Biochemical Pathways
The primary influence of this compound on guanosine-utilizing enzymes is indirect, stemming from its role as a stable cGMP analog that activates downstream pathways.
Guanylyl Cyclases (GCs): These enzymes are responsible for synthesizing cGMP from guanosine triphosphate (GTP). mdpi.comnih.gov There are two major forms: soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylyl cyclases (pGCs), which are membrane receptors for natriuretic peptides. mdpi.comnih.gov this compound does not directly modulate the activity of GCs. Instead, by acting as a persistent downstream signal, it effectively bypasses the need for GC activation to elicit a cGMP-mediated response. In research, this allows for the stimulation of the cGMP pathway independently of NO or natriuretic peptide signaling.
GTPases: GTPases are a large family of hydrolase enzymes that bind and hydrolyze GTP. They act as molecular switches in a vast number of cellular processes. There is no evidence to suggest that this compound directly interacts with the GTP-binding pocket or modulates the catalytic activity of GTPases. Its effects on pathways involving GTPases would be secondary, mediated through the activation of PKG, which can phosphorylate various downstream targets, potentially including regulators of GTPase activity.
The main modulatory effect of this compound on biochemical pathways is its ability to cause sustained activation of the cGMP signaling cascade. By resisting degradation by PDEs, it uncouples the signaling event from the normal negative feedback loops that would otherwise terminate the signal, leading to prolonged phosphorylation of PKG substrates and sustained gating of CNG channels. nih.govnih.gov
Mechanisms of Intracellular Recognition and Processing in Research Models
For an exogenous cyclic nucleotide analog to be effective, it must cross the plasma membrane to reach its cytosolic targets. The cellular uptake of nucleotides is a significant challenge due to the negative charge of the phosphate group, which hinders passive diffusion across the lipid bilayer.
The methylphosphonate linkage in this compound is uncharged, which may alter its membrane permeability compared to the anionic cGMP. Studies on oligonucleotides containing methylphosphonate linkages have shed light on their uptake mechanisms. This research indicates that methylphosphonate oligonucleotides enter cells through a process of fluid-phase or adsorptive endocytosis, a pathway distinct from that of their phosphodiester counterparts. nih.gov The uptake is temperature-dependent and results in the accumulation of the molecules within intracellular vesicles, likely endosomes. nih.gov
Application As a Chemical Probe in Mechanistic Biological Research
Investigating Cyclic Nucleotide Signaling Pathways (e.g., cGAS-STING, cGMP-PKG)
Cyclic nucleotides like cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) are fundamental second messengers in crucial signaling pathways. wikipedia.orgnih.gov The cGAS-STING pathway, activated by cytosolic DNA, leads to the synthesis of cGAMP, which in turn triggers an innate immune response. nih.govfrontiersin.orgresearchgate.net The cGMP-PKG pathway is central to processes such as vasodilation and cardiac remodeling. cusabio.comfrontiersin.orgnih.gov
The utility of 2',5'-cGMP-MeP as a chemical probe in these pathways stems from its modified backbone. The methylphosphonate (B1257008) linkage is resistant to degradation by phosphodiesterases (PDEs), enzymes that normally hydrolyze the phosphodiester bond of cyclic nucleotides to terminate their signal. nih.gov This resistance allows for a sustained activation or inhibition of downstream effectors, enabling researchers to study the temporal dynamics of signaling events with greater precision.
For instance, in the cGMP-PKG pathway, introducing a nuclease-resistant analog like 2',5'-cGMP-MeP can lead to prolonged activation of protein kinase G (PKG), allowing for detailed investigation of its downstream phosphorylation targets and their physiological consequences. cusabio.comnih.gov Similarly, in the cGAS-STING pathway, a methylphosphonate analog of cGAMP could be used to produce a sustained STING signal, facilitating the study of interferon gene transcription and other downstream events. nih.govnih.gov
Table 1: Comparison of Natural vs. Methylphosphonate-Modified Cyclic Nucleotides
| Feature | Natural Cyclic Nucleotide (e.g., cGMP) | Methylphosphonate Analog (e.g., 2',5'-cGMP-MeP) | Rationale for Use as a Probe |
|---|---|---|---|
| Backbone Charge | Anionic (negatively charged) | Neutral | Alters interaction with binding partners and can improve cell permeability. nih.govbiosyn.com |
| Susceptibility to PDEs | High | Low to negligible | Allows for prolonged and stable signaling for mechanistic studies. nih.gov |
| Hydrogen Bonding | Phosphate (B84403) oxygens act as H-bond acceptors | Methyl group removes H-bond acceptor capability | Enables probing of the importance of specific hydrogen bonds in protein-nucleotide recognition. nih.gov |
Probing Nucleic Acid-Protein Interactions Through Backbone Modifications
The methylphosphonate modification serves as an excellent tool for "atomic mutagenesis," a technique used to probe the functional significance of specific atoms or chemical groups in molecular interactions. nih.gov By replacing a non-bridging phosphate oxygen with a methyl group, 2',5'-cGMP-MeP introduces two key changes: it neutralizes the negative charge of the backbone and eliminates a potential hydrogen bond acceptor. nih.govresearchgate.net
These alterations are invaluable for dissecting the binding interfaces between cyclic nucleotides and their effector proteins, such as PKG or STING. If the binding of a cyclic nucleotide to its receptor is significantly weakened by the methylphosphonate modification, it suggests that either electrostatic interactions with the phosphate backbone or a hydrogen bond to the replaced oxygen are critical for recognition.
Furthermore, the methylphosphonate group introduces a chiral center at the phosphorus atom, resulting in two diastereomers (Rp and Sp). nih.gov These diastereomers can be separated and studied individually, providing a high-resolution probe for the stereochemical requirements of the nucleotide-binding pocket.
Table 2: Hypothetical Binding Affinities Illustrating the Use of Methylphosphonate Probes
| Compound | Effector Protein | Binding Affinity (Kd) | Interpretation |
|---|---|---|---|
| cGMP | Protein Kinase G (PKG) | 50 nM | Baseline affinity for the natural second messenger. |
| (Rp)-2',5'-cGMP-MeP | Protein Kinase G (PKG) | 500 nM | A 10-fold decrease in affinity suggests that the pro-Rp oxygen is important for binding, possibly through a hydrogen bond. |
Development and Utility of Fluorescent and Affinity-Labeled Analogs for Research
To visualize and isolate the components of signaling pathways, researchers often employ fluorescent and affinity-labeled probes. nih.govnih.gov 2',5'-cGMP-MeP can serve as a scaffold for the synthesis of such probes. A fluorescent dye can be attached to the guanosine base, creating a molecule that allows for real-time monitoring of its localization and interactions within living cells using techniques like fluorescence microscopy. mdpi.commdpi.com
The synthesis of fluorescent analogs of cyclic dinucleotides has been instrumental in studying the cGAS-STING pathway, enabling visualization of cellular uptake and binding to STING. nih.govnih.gov A fluorescent version of 2',5'-cGMP-MeP would combine the benefits of fluorescence with the nuclease resistance conferred by the methylphosphonate backbone, making it a powerful tool for long-term imaging studies.
Affinity labels, such as photo-reactive groups, can also be incorporated into the structure of 2',5'-cGMP-MeP. nih.govnih.gov These probes bind to their target protein and, upon activation by light, form a covalent bond. This allows for the specific and irreversible labeling of the target protein, facilitating its identification, isolation, and further characterization.
Elucidation of Molecular Recognition Events and Downstream Cellular Responses in Model Systems
By using 2',5'-cGMP-MeP as a chemical probe in cellular or animal model systems, researchers can gain a deeper understanding of molecular recognition events and their downstream consequences. The nuclease resistance of the methylphosphonate linkage ensures that the observed cellular responses are due to the sustained presence of the cyclic nucleotide signal, rather than being a transient effect. biosyn.comgenelink.com
For example, introducing 2',5'-cGMP-MeP into smooth muscle cells could be used to study the long-term effects of PKG activation on vasodilation. nih.gov Similarly, in immune cells, a methylphosphonate analog of cGAMP could be used to investigate the full cascade of events following STING activation, from the initial phosphorylation events to the expression of inflammatory cytokines and interferons. nih.govnih.govnih.gov
The use of such probes allows for a clear correlation to be drawn between the activation of a specific signaling pathway and the resulting cellular phenotype. This is crucial for validating the roles of these pathways in various physiological and pathological processes.
Comparative Analysis and Structure Activity Relationship Sar Studies for Research Applications
Comparative Biochemical and Functional Analysis with Canonical 3',5'-Cyclic Guanosine (B1672433) Monophosphate (cGMP)
The canonical second messenger, 3',5'-cyclic guanosine monophosphate (cGMP), is a critical regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. wikipedia.orgnih.gov Its activity is mediated through interactions with specific effector proteins, such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and phosphodiesterases (PDEs). nih.govresearchgate.net The compound 2',5'-cyclic methylphosphonate (B1257008) guanosine introduces two significant structural alterations compared to cGMP: a shift in the phosphodiester bond from the 3',5' to a 2',5' position and the replacement of a non-bridging phosphate (B84403) oxygen with a methyl group.
The change from a 3',5' to a 2',5' linkage alters the conformation of the ribose-phosphate backbone, which can impact binding to the specific cyclic nucleotide-binding domains of effector proteins. The more profound modification is the methylphosphonate substitution. This change neutralizes the negative charge of the phosphate group, a key recognition element for many proteins. biosyn.comresearchgate.net This charge neutrality increases the molecule's lipophilicity, which may enhance its ability to cross cell membranes compared to the highly charged cGMP. biosyn.comgenelink.comnih.gov Furthermore, the methylphosphonate linkage is known to confer significant resistance to degradation by nucleases (phosphodiesterases), which rapidly hydrolyze the phosphodiester bond in cGMP. biosyn.comnih.gov This increased metabolic stability would result in a longer duration of action in biological systems.
| Feature | Canonical 3',5'-cGMP | 2',5'-Cyclic Methylphosphonate Guanosine (Projected) |
|---|---|---|
| Cyclic Linkage | 3',5'-Phosphodiester | 2',5'-Methylphosphonate |
| Phosphate Backbone Charge | Negative (-1) | Neutral (0) |
| Nuclease Resistance | Low (rapidly hydrolyzed by PDEs) | High (resistant to PDE hydrolysis) |
| Lipophilicity | Low | High |
| Membrane Permeability | Poor | Enhanced |
| Chirality at Phosphorus | Achiral | Chiral (Rp and Sp isomers) |
Distinctive Features and Differential Recognition Compared to Cyclic Dinucleotides (e.g., cGAMP, c-di-GMP)
In recent years, cyclic dinucleotides (CDNs) like cyclic di-GMP (c-di-GMP) and cyclic GMP-AMP (cGAMP) have been identified as crucial signaling molecules in both bacteria and metazoans. nih.gov In mammals, the non-canonical c[G(2′,5′)pA(3′,5′)p] (2',3'-cGAMP) is synthesized by the enzyme cGAS upon detection of cytosolic DNA and acts as a potent agonist for the STING (Stimulator of Interferon Genes) protein, initiating an innate immune response. nih.gov
This compound is fundamentally different from these molecules as it is a cyclic mononucleotide. The recognition of CDNs by receptors like STING involves a binding pocket that accommodates the larger, two-nucleobase structure. Therefore, it is highly probable that this compound would not be recognized by STING or other CDN receptors. Its smaller size and single guanine (B1146940) base would preclude the specific molecular interactions necessary for binding and activation. This differential recognition makes it a potentially useful tool to study cGMP-specific pathways without cross-activating CDN-mediated signaling cascades like the STING pathway.
| Feature | This compound | Cyclic Dinucleotides (e.g., cGAMP, c-di-GMP) |
|---|---|---|
| Nucleotide Composition | Mononucleotide (1 Guanosine) | Dinucleotide (2 Purine (B94841) bases) |
| Primary Mammalian Receptor | Likely cGMP effectors (PKG, PDEs, CNG channels) | STING |
| Primary Biological Pathway | Canonical cGMP signaling (e.g., vasodilation) | Innate immunity, interferon production |
| Approximate Molecular Size | Smaller | Larger |
Impact of Methylphosphonate Position and Stereochemistry on Research Performance
The replacement of a phosphate oxygen with a methyl group introduces a chiral center at the phosphorus atom, resulting in two stereoisomers: Rp and Sp. researchgate.netnih.gov This stereochemistry has a profound impact on biological activity, as the spatial orientation of the methyl group (axial vs. equatorial) dictates how the molecule fits into a protein's binding pocket. nih.gov
While direct studies on methylphosphonate cGMP are scarce, extensive research on the closely related phosphorothioate (B77711) analogs of cGMP ((Rp)-cGMPS and (Sp)-cGMPS) provides a powerful predictive model. In the case of 3',5'-cGMPS, the (Sp)-diastereomer acts as an agonist, effectively activating cGMP-dependent protein kinase (PKG). nih.gov In stark contrast, the (Rp)-diastereomer binds to PKG but fails to activate it, functioning as a competitive antagonist. nih.govnih.govbiolog.de (Rp)-cGMPS has become a standard laboratory tool for inhibiting PKG-mediated pathways. biolog.de
By analogy, the Rp and Sp isomers of this compound are expected to have distinct and potentially opposing activities. One isomer may act as an agonist or partial agonist for cGMP effectors, while the other could be a potent and specific antagonist. The nuclease resistance of the methylphosphonate backbone would make such stereochemically pure isomers highly valuable as stable, long-lasting research tools to probe cGMP signaling pathways.
| Compound | Stereochemistry at Phosphorus | Activity | Inhibition Constant (Ki) |
|---|---|---|---|
| (Sp)-cGMPS | Sp | Agonist | N/A |
| (Rp)-cGMPS | Rp | Antagonist | 20 µM |
| (Rp)-8-Cl-cGMPS | Rp | Antagonist | 1.5 µM |
Design Principles for Novel Analogs with Enhanced Research Utility
The unique properties conferred by the 2',5'-cyclic and methylphosphonate modifications provide a foundation for designing novel chemical probes with enhanced research utility. Key design principles include:
Enhanced Metabolic Stability: The core methylphosphonate linkage provides inherent resistance to phosphodiesterase degradation. biosyn.combiosyn.com This principle is central to developing analogs with a prolonged cellular half-life, allowing for more sustained and potent effects in experimental systems compared to natural cGMP.
Stereochemical Control for Functional Selectivity: As the Rp and Sp isomers are likely to have different—even opposing—biological functions (agonist vs. antagonist), stereospecific synthesis is crucial. nih.govnih.gov This allows for the development of highly specific activators or inhibitors for cGMP-binding proteins. Isolating pure diastereomers is essential for unambiguous interpretation of research findings. nih.gov
Improved Cell Permeability: The charge-neutral methylphosphonate backbone increases lipophilicity, facilitating passive diffusion across cell membranes. genelink.com This overcomes a major limitation of natural cGMP and its charged analogs, enabling the study of cGMP signaling in intact cells and tissues without requiring permeabilization techniques. nih.gov
Tuning Target Specificity: While the cyclic methylphosphonate guanosine core provides stability and permeability, further modifications to the guanine base or ribose sugar can be used to fine-tune selectivity for different cGMP effector subtypes. For example, substitutions at the C8 position of the guanine ring have been shown to alter the selectivity of cGMP analogs for different isozymes of PKG or specific PDEs. nih.gov Combining these known modifications with the methylphosphonate backbone could yield a new generation of highly potent and selective research tools.
Future Directions and Emerging Research Avenues for 2 ,5 Cyclic Methylphosphonate Guanosine
Integration with Advanced Biophysical and Imaging Technologies for Real-time Monitoring
The study of cyclic nucleotide signaling has been significantly advanced by the development of genetically encoded biosensors. justia.com Techniques such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) have enabled the real-time monitoring of second messengers like cGMP in living cells. nih.govnih.gov Future research will likely focus on adapting and utilizing these technologies to specifically track the dynamics of 2',5'-cGMP-MeP.
FRET-based biosensors for cyclic dinucleotides have been successfully engineered, providing a framework for the development of sensors with high specificity for 2',5'-linked analogs. justia.combiorxiv.orgresearchgate.netasm.org These biosensors typically consist of a cyclic dinucleotide binding domain flanked by two fluorescent proteins. justia.com The binding of the target molecule induces a conformational change, altering the FRET efficiency and providing a readable output. biorxiv.org A key challenge will be to engineer a binding domain with high selectivity for the methylphosphonate (B1257008) modification, allowing for the specific visualization of 2',5'-cGMP-MeP distribution and trafficking within the cell.
Similarly, BRET-based assays offer a sensitive platform for studying ligand-protein interactions in real-time. nih.gov A BRET sensor for cGMP has been developed, and this technology could be adapted to create a specific sensor for 2',5'-cGMP-MeP. mdpi.comresearchgate.net This would enable high-throughput screening of factors that influence the intracellular concentration of this analog and its interaction with target proteins. The development of such tools will be instrumental in understanding how the methylphosphonate modification affects the compound's stability, localization, and engagement with cellular machinery.
Table 1: Advanced Biophysical Techniques for Real-time Monitoring
| Technique | Principle | Potential Application for 2',5'-cGMP-MeP | Key Considerations |
| FRET | Non-radiative energy transfer between two fluorophores in close proximity. nih.gov | Development of genetically encoded biosensors to visualize the spatiotemporal dynamics of 2',5'-cGMP-MeP in living cells. justia.combiorxiv.org | Engineering a highly specific binding domain for the methylphosphonate analog. |
| BRET | Energy transfer from a bioluminescent donor to a fluorescent acceptor. nih.gov | Creation of plate-based assays for real-time monitoring of 2',5'-cGMP-MeP levels and its interaction with cellular targets. mdpi.com | Optimizing sensor design for high signal-to-noise ratio and sensitivity. |
| NMR | Nuclear Magnetic Resonance spectroscopy can provide atomic-level structural and dynamic information. nih.gov | Elucidating the precise conformational changes in target proteins upon binding of 2',5'-cGMP-MeP. | Requires relatively high concentrations of purified samples. |
Exploration in Non-Canonical Nucleic Acid Structures and Their Recognition
Beyond its role in canonical signaling pathways, the structural features of 2',5'-cGMP-MeP make it an intriguing candidate for exploring interactions with non-canonical nucleic acid structures such as G-quadruplexes and i-motifs. wikipedia.org These four-stranded structures are involved in the regulation of gene expression and other critical cellular processes. wikipedia.org
G-quadruplexes, formed in guanine-rich regions of DNA and RNA, are recognized as potential therapeutic targets. nih.gov The guanosine (B1672433) base in 2',5'-cGMP-MeP could potentially interact with the guanine (B1146940) tetrads that form the core of these structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the interactions between small molecules and G-quadruplexes at an atomic level. nih.gov Future NMR studies could investigate whether 2',5'-cGMP-MeP can bind to and stabilize or destabilize specific G-quadruplex conformations.
Conversely, i-motifs are formed in cytosine-rich sequences and are also implicated in gene regulation. wikipedia.org Interestingly, studies have shown that methylphosphonate modifications within DNA backbones can have a destabilizing effect on i-motif formation due to the bulkiness of the methyl group. biorxiv.orgnih.gov This raises the question of whether 2',5'-cGMP-MeP could act as a modulator of i-motif stability, potentially by competing with the formation of C:C+ base pairs. The exploration of these interactions could reveal novel mechanisms by which this analog influences cellular function.
Table 2: Research Focus on Non-Canonical Nucleic Acid Structures
| Structure | Description | Potential Interaction with 2',5'-cGMP-MeP | Research Approach |
| G-quadruplex | Four-stranded structure formed in guanine-rich nucleic acid sequences. nih.gov | The guanosine moiety may interact with the G-tetrads, potentially modulating the stability of the structure. | NMR spectroscopy to study binding and structural changes. nih.gov |
| i-motif | Four-stranded structure formed in cytosine-rich sequences. wikipedia.org | The methylphosphonate group may influence the stability of the i-motif structure. biorxiv.orgnih.gov | Biophysical assays to measure changes in i-motif stability in the presence of the compound. |
Computational Design and Predictive Modeling for Rational Analog Development
The rational design of novel nucleotide analogs with enhanced or specific biological activities is a rapidly advancing field. nih.govnih.gov Computational modeling and predictive simulations are becoming increasingly integral to this process, allowing for the in silico evaluation of molecular interactions and the prediction of structure-activity relationships. nih.govnih.gov
Molecular dynamics (MD) simulations can provide detailed insights into the binding mode of 2',5'-cGMP-MeP with its target proteins, such as STING. nih.gov By simulating the dynamic behavior of the ligand-protein complex, researchers can identify key amino acid residues involved in the interaction and understand how the methylphosphonate modification influences binding affinity and conformational changes. nih.gov This information is invaluable for the rational design of second-generation analogs with improved properties.
Structure-activity relationship (SAR) studies, guided by computational predictions, can systematically explore the effects of modifications at different positions of the guanosine, the ribose, and the methylphosphonate group. mdpi.comnih.gov For instance, computational docking can be used to predict the binding affinities of a library of virtual analogs, prioritizing the most promising candidates for chemical synthesis and biological evaluation. mdpi.com This iterative cycle of computational design, synthesis, and testing can accelerate the discovery of novel probes and potential therapeutic leads based on the 2',5'-cGMP-MeP scaffold.
Table 3: Computational Approaches for Analog Development
| Approach | Description | Application for 2',5'-cGMP-MeP | Expected Outcome |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. nih.gov | To investigate the binding dynamics of 2',5'-cGMP-MeP with target proteins like STING. nih.gov | Detailed understanding of the binding mode and the influence of the methylphosphonate group. |
| Structure-Activity Relationship (SAR) | Relates the chemical structure of a molecule to its biological activity. nih.gov | To guide the design of new analogs with enhanced potency, selectivity, or stability. mdpi.com | Identification of key structural features for optimal activity. |
| Computational Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. mdpi.com | To screen virtual libraries of 2',5'-cGMP-MeP analogs for their potential to bind to specific targets. | Prioritization of candidate molecules for synthesis and experimental testing. |
Expanding the Scope of Mechanistic Biological Applications in Fundamental Research
The discovery that metazoan cGAS produces a cGAMP with a 2',5'-phosphodiester linkage has revolutionized our understanding of innate immunity. nih.govnih.govnih.gov 2',5'-cGMP-MeP, as a stable analog of this second messenger, is an invaluable tool for probing the intricacies of the cGAS-STING signaling pathway. bio-rad-antibodies.com Future research will undoubtedly expand its application to uncover novel aspects of this and other cellular pathways.
One promising area of investigation is the exploration of non-canonical roles of the cGAS-STING pathway. nih.govmdpi.comresearchgate.net While its role in interferon induction is well-established, emerging evidence suggests its involvement in other processes such as autophagy, cellular senescence, and anti-tumor immunity. researchgate.netnih.gov By using 2',5'-cGMP-MeP as a specific activator, researchers can dissect the downstream signaling events that are independent of the canonical interferon response.
Furthermore, the stability of the methylphosphonate linkage makes 2',5'-cGMP-MeP an excellent chemical probe for identifying and characterizing novel cGAMP-binding proteins and effector molecules. biorxiv.org Affinity-based proteomics approaches using a tagged version of 2',5'-cGMP-MeP could lead to the discovery of new players in cyclic dinucleotide signaling. Elucidating these novel interactions will provide a more comprehensive picture of how this second messenger network is integrated with other cellular processes and how its dysregulation contributes to disease.
Table 4: Mechanistic Biological Applications in Fundamental Research
| Research Area | Focus | Role of 2',5'-cGMP-MeP | Potential Discoveries |
| Non-Canonical STING Signaling | Investigating STING-dependent pathways beyond interferon induction. nih.govmdpi.com | As a specific and stable activator to trigger and study these alternative pathways. | New roles for STING in processes like autophagy and cellular senescence. nih.gov |
| Identification of Novel Effector Proteins | Discovering new proteins that bind to and are regulated by 2',5'-linked cGAMP. | As a chemical probe in affinity-based proteomics experiments. biorxiv.org | Uncovering new components of the cyclic dinucleotide signaling network. |
| Cross-talk with other Signaling Pathways | Understanding how cGAS-STING signaling is integrated with other cellular pathways. | As a tool to specifically perturb the cGAS-STING pathway and observe effects on other signaling cascades. | Revealing the broader regulatory landscape of innate immune signaling. |
Q & A
Q. What are the established methodologies for synthesizing and characterizing 2',5'-cyclic methylphosphonate guanosine in academic research?
The synthesis of this compound typically involves phosphoramidite chemistry or solid-phase synthesis to introduce the methylphosphonate group. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (e.g., P-NMR to verify phosphonate linkage) and high-performance liquid chromatography (HPLC) for purity assessment . Mass spectrometry (MS) is critical for confirming molecular weight, particularly for distinguishing isomeric forms (e.g., 2',5' vs. 3',5' linkages). Storage conditions should adhere to stability guidelines for cyclic nucleotides, such as lyophilization and storage at -20°C to prevent hydrolysis .
Q. How can researchers detect and quantify this compound in cellular or tissue samples?
Quantification requires sensitive assays due to low endogenous concentrations. Competitive ELISA kits optimized for cyclic dinucleotides (e.g., cGAMP analogs) can be adapted by validating cross-reactivity with methylphosphonate modifications . Radiolabeled P or H-GTP incorporation assays may track synthesis pathways, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides specificity for distinguishing methylphosphonate derivatives from canonical cyclic nucleotides . Sample preparation must include phosphatase inhibitors to prevent degradation and chelators (e.g., EDTA) to stabilize metal-sensitive phosphodiester bonds .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate the regulatory effects of this compound on phosphodiesterase (PDE) isoforms?
PDE isoform specificity can be assessed using recombinant PDEs (e.g., PDE5A, PDE6) in in vitro hydrolysis assays with cGMP analogs. Competitive inhibition studies using selective inhibitors (e.g., T-0156 for PDE5) help identify binding interactions . Förster resonance energy transfer (FRET)-based biosensors or fluorescence polarization assays enable real-time monitoring of cyclic nucleotide-PDE interactions . For cellular studies, CRISPR/Cas9 knockout models of specific PDEs (e.g., PDE5A) can isolate functional contributions of methylphosphonate analogs to cGMP signaling .
Q. How does calcium ion (Ca²⁺) availability influence the stability and signaling efficacy of this compound?
Calcium is critical for maintaining cyclic nucleotide levels. Depletion of extracellular Ca²⁺ (using EGTA) reduces basal cGMP by 85% in tissues like ductus deferens, as shown in classical studies . To test methylphosphonate analogs, researchers should compare cGMP accumulation under varying Ca²⁺ conditions using Ca²⁺ ionophores (e.g., A23187) or chelators. Simultaneous measurement of intracellular Ca²⁺ (via Fura-2 AM) and cyclic nucleotide levels (via ELISA/MS) can reveal Ca²⁺-dependent stabilization mechanisms .
Q. What approaches are used to study the interplay between nitric oxide (NO) signaling and this compound in vascular smooth muscle?
NO activates soluble guanylate cyclase (sGC), increasing cGMP synthesis. Researchers can co-administer NO donors (e.g., S-nitroso-D,L-penicillamine) with methylphosphonate analogs to assess synergistic or competitive effects on sGC activity . Functional assays, such as aortic ring relaxation, quantify vasodilation potency. Phosphodiesterase-resistant analogs (e.g., 8-Br-cGMP) help differentiate direct cGMP-dependent protein kinase (PKG) activation from PDE-mediated hydrolysis .
Q. How can contradictory data on the role of cyclic methylphosphonate derivatives in synaptic plasticity be resolved?
Discrepancies may arise from stimulation protocols (e.g., low- vs. high-frequency stimulation) or isoform-specific PDE expression. To address this, use hippocampal slice electrophysiology with selective PKG inhibitors (e.g., KT5823) and PDE activators (e.g., zaprinast) to dissect pathways . Single-cell RNA sequencing can map PDE isoform distribution in neuronal subtypes, while phosphoproteomics identifies downstream targets of methylphosphonate-mediated signaling .
Data Analysis and Interpretation
Q. What statistical and computational tools are recommended for analyzing dose-response relationships of this compound in enzyme kinetics?
Nonlinear regression models (e.g., Michaelis-Menten or Hill equations) should fit enzyme inhibition data, with bootstrap resampling to estimate confidence intervals for values. Molecular docking simulations (e.g., AutoDock Vina) predict binding interactions between methylphosphonate analogs and PDE catalytic domains, validated by mutagenesis studies .
Q. How should researchers control for off-target effects when using methylphosphonate analogs in in vivo models?
Include structural analogs lacking the methylphosphonate group as negative controls. Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) ensures target engagement. RNA-seq or proteomics of treated vs. untreated tissues identifies unintended signaling perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
